molecular formula C19H26N2O3S B2857486 4-{2-[1-(2,2-dimethylpropanoyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione CAS No. 439111-69-0

4-{2-[1-(2,2-dimethylpropanoyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione

Cat. No. B2857486
M. Wt: 362.49
InChI Key: XUHWOOPVACRUCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known by its MDL/ACD number MFCD03012611 and CAS number 439111-69-0, has the molecular formula C19H26N2O3S . It is a chemical compound with diverse applications in scientific research. Its unique structure provides opportunities for investigating various biological and chemical processes, making it a valuable tool in drug discovery and synthesis studies.


Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring an indole ring, a thiazinane ring, and a dimethylpropanoyl group . This complexity may contribute to its diverse applications in scientific research.

properties

IUPAC Name

1-[3-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]indol-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S/c1-19(2,3)18(22)21-14-15(16-6-4-5-7-17(16)21)8-9-20-10-12-25(23,24)13-11-20/h4-7,14H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHWOOPVACRUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1C=C(C2=CC=CC=C21)CCN3CCS(=O)(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-[1-(2,2-dimethylpropanoyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione

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